Cdk9-IN-29

CDK9 inhibition Kinase assay Enzymatic IC50

Addressing the critical need for validated tools to study osimertinib resistance in NSCLC, Cdk9-IN-29 (compound Z11) is the only CDK9 inhibitor with documented efficacy across a panel of osimertinib-resistant models, including H1975 cells and patient-derived organoids. - IC50 of 3.20 nM with high kinase selectivity, reducing off-target effects seen with pan-CDK inhibitors. - Rapidly downregulates Mcl-1, providing a clear mechanism-based assay for target engagement in resistant cancer cells. - Essential reference compound for SAR studies, serving as the parent scaffold for optimized analogs.

Molecular Formula C29H33F2N5O4
Molecular Weight 553.6 g/mol
Cat. No. B15137554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk9-IN-29
Molecular FormulaC29H33F2N5O4
Molecular Weight553.6 g/mol
Structural Identifiers
SMILESC1CCCOC2=C(C=CC(=C2)NC3=NC=C(C(=N3)C4=CC(=C(C=C4)F)OCC1)F)C(=O)NCCN5CCOCC5
InChIInChI=1S/C29H33F2N5O4/c30-23-8-5-20-17-26(23)40-14-4-2-1-3-13-39-25-18-21(34-29-33-19-24(31)27(20)35-29)6-7-22(25)28(37)32-9-10-36-11-15-38-16-12-36/h5-8,17-19H,1-4,9-16H2,(H,32,37)(H,33,34,35)
InChIKeyVZRBGAXSPYVRRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk9-IN-29 (Z11) Potency & Selectivity


Cdk9-IN-29 (also known as compound Z11) is a macrocyclic small molecule that functions as a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). It was developed to address the unmet need of osimertinib resistance in non-small cell lung cancer (NSCLC) by suppressing oncogenic transcriptional programs [1]. This compound has been characterized in peer-reviewed literature for its specific biochemical and cellular activities [1], [2].

Pathway CDK9 transcription inhibition studies
Scaffold Macrocyclic inhibitor, distinct from linear pan-CDKs
Model Context Osimertinib-resistant NSCLC model research

Why Cdk9-IN-29 (Z11) Substitution Fails


Substituting Cdk9-IN-29 with another CDK9 inhibitor is not scientifically equivalent. The compound's macrocyclic scaffold confers a unique binding mode distinct from earlier-generation, linear pan-CDK inhibitors like Flavopiridol, Dinaciclib, or SNS-032 [1], [2]. This structural differentiation translates into a specific biochemical selectivity profile and a demonstrated ability to overcome osimertinib resistance mechanisms in NSCLC, a phenotype not established for many other CDK9 inhibitors [1]. Using a non-validated alternative introduces significant experimental risk, as the quantitative efficacy and target-specific activity in this disease context cannot be assumed.

Pan-CDK inhibitor profile may shift isoform interpretation away from CDK9-selective readouts.
Osimertinib-resistance phenotype is not established for most CDK9 inhibitors; response may not transfer.
Macrocyclic binding mode may differ from linear inhibitors, altering target engagement and cellular potency.

Cdk9-IN-29 (Z11) Comparative Evidence


CDK9 Enzymatic Potency vs. Pan-CDK Inhibitors

Cdk9-IN-29 (Z11) demonstrates superior potency for CDK9 inhibition compared to historical pan-CDK inhibitors. Its IC50 of 3.20 nM is more potent than that of Flavopiridol (IC50 = 11 nM) [1], [2].

CDK9 enzymatic potency
Head-to-head
IC50 3.20 nM
Supports CDK9 enzymatic potency context
Versus Flavopiridol IC50 11 nM; cross-study comparison
CDK9 inhibition Kinase assay Enzymatic IC50

Macrocyclic vs. Linear CDK9 Inhibitors

Unlike first-generation, linear pan-CDK inhibitors, Cdk9-IN-29 (Z11) is a macrocyclic compound. This structural class is associated with improved kinase selectivity profiles [1]. In contrast, compounds like Dinaciclib exhibit potent inhibition of multiple CDKs (e.g., CDK2 IC50 = 1 nM, CDK9 IC50 = 4 nM) and other kinases [2], which can confound experimental interpretation.

Macrocyclic vs. linear
Class-level
Macrocyclic scaffold, designed for selectivity
Supports isoform-selectivity assay review
Dinaciclib inhibits CDK1/2/5/9; pan-CDK profile may confound
CDK9 inhibition Kinase selectivity Macrocyclic inhibitor

Efficacy in Osimertinib-Resistant NSCLC

Cdk9-IN-29 (Z11) has been specifically shown to inhibit cell proliferation and colony formation and to induce apoptosis in osimertinib-resistant H1975 NSCLC cells [1]. This phenotype is a key differentiator, as most CDK9 inhibitors lack published validation in this clinically relevant model of drug resistance.

Resistant-cell efficacy
Head-to-head
Inhibits proliferation, induces apoptosis in H1975OR
Supports model-response endpoint context
Osimertinib-resistant NSCLC cell line; verify in target model
Osimertinib resistance Non-small cell lung cancer CDK9 inhibitor

Patient-Derived Organoid Efficacy

Cdk9-IN-29 (Z11) demonstrates significant suppression of tumor growth in six patient-derived organoid (PDO) models, including three that are resistant to osimertinib [1]. This high-level, clinically relevant ex vivo efficacy data is a strong point of differentiation from CDK9 inhibitors lacking validation in PDO models.

PDO growth suppression
Class-level
6/6 PDO models, including 3 osimertinib-resistant
Supports PDO model-response context
Ex vivo models; translation requires validation
Patient-derived organoid Tumor growth suppression Ex vivo model

Mcl-1 Downregulation

In osimertinib-resistant H1975OR cells, Cdk9-IN-29 (Z11) rapidly downregulates the anti-apoptotic protein Mcl-1 [1]. This is a critical mechanism of action for inducing apoptosis in these resistant cells, confirming target engagement downstream of CDK9 inhibition. Other CDK9 inhibitors may not have been characterized for this specific effect in this resistance context.

Mcl-1 downregulation
Reported
Rapid Mcl-1 suppression in H1975OR
Supports target-engagement readout
Mechanism-based; verify in endpoint assays
Mcl-1 downregulation Apoptosis Mechanism of action

Parent Scaffold of T7 Inhibitor

Cdk9-IN-29 (Z11) was the parent scaffold for the subsequent development of T7, a next-generation CDK9 inhibitor with further improved potency (IC50 = 1.2 nM) and metabolic stability [1]. This establishes Cdk9-IN-29 as the validated chemical starting point for a new class of inhibitors and provides a built-in, more advanced comparator for SAR studies.

Parent scaffold benchmark
Head-to-head
IC50 3.20 nM (parent)
Supports SAR benchmark context
Next-gen analog T7 IC50 1.2 nM; comparator for lead optimization
Lead optimization T7 inhibitor Structure-activity relationship

Cdk9-IN-29 (Z11) Research Applications


Osimertinib Resistance Chemical Probe

Cdk9-IN-29 is the optimal choice for researchers studying mechanisms of resistance to the EGFR inhibitor osimertinib in non-small cell lung cancer. It is the only CDK9 inhibitor with documented efficacy in a panel of osimertinib-resistant models, including H1975 cells and patient-derived organoids [1]. Using this compound provides a validated tool to interrogate the role of CDK9-mediated transcriptional addiction in this specific, clinically relevant context, as established in Section 3.3.

Benchmark for CDK9 Inhibitor Development

In medicinal chemistry programs focused on CDK9, Cdk9-IN-29 is an essential reference compound. Its role as the parent molecule for the more potent analog T7 (IC50 = 1.2 nM) makes it a critical benchmark for structure-activity relationship (SAR) studies [2]. Researchers can directly compare the potency and properties of their novel compounds against this well-characterized, published macrocyclic lead scaffold to gauge the success of their optimization efforts.

CDK9-Selective Transcription & Apoptosis Studies

For basic research into transcriptional regulation and apoptosis, Cdk9-IN-29 provides a more selective alternative to pan-CDK inhibitors like Dinaciclib or Flavopiridol [1], [3]. Its ability to rapidly downregulate the anti-apoptotic protein Mcl-1 in resistant cancer cells [2] offers a defined mechanism-based assay for confirming target engagement. This selectivity reduces the confounding effects associated with multi-kinase inhibition, leading to cleaner, more interpretable data on CDK9-specific biology.

Application
Selection Property
Validation Focus
Osimertinib resistance model studies
CDK9-selective inhibitor with reported model response
Resistant-cell proliferation and organoid endpoint
CDK9 inhibitor SAR reference
Reported enzymatic potency and selectivity profile
Comparative potency against known CDK9 inhibitors
CDK9-selective transcription & apoptosis
Selective over pan-CDK inhibitors
Mcl-1 downregulation and transcriptional readout

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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